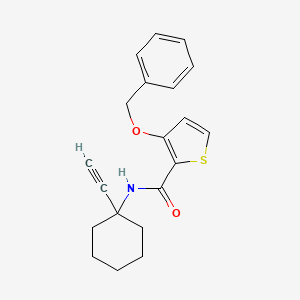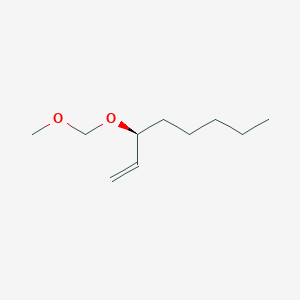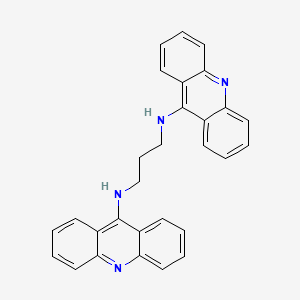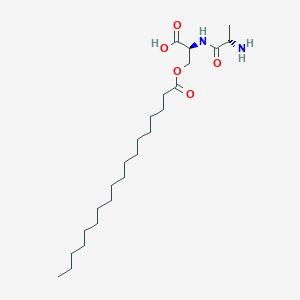![molecular formula C14H15NO2 B14176566 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one CAS No. 918785-15-6](/img/structure/B14176566.png)
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features an ethyl group at the first position and a prop-2-en-1-yloxy group at the third position of the quinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylquinolin-2(1H)-one with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding hydroquinoline.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with varying degrees of oxidation, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinolinone derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets. The quinolinone core can bind to enzymes or receptors, modulating their activity. The ethyl and prop-2-en-1-yloxy groups may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethylquinolin-2(1H)-one: Lacks the prop-2-en-1-yloxy group, resulting in different chemical and biological properties.
3-[(Prop-2-en-1-yl)oxy]quinolin-2(1H)-one: Lacks the ethyl group, which may affect its binding affinity and selectivity.
1-Methyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a methyl group instead of an ethyl group, leading to variations in its chemical reactivity and biological activity.
Uniqueness
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one is unique due to the presence of both the ethyl and prop-2-en-1-yloxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry and other scientific research applications.
Properties
CAS No. |
918785-15-6 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enoxyquinolin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-3-9-17-13-10-11-7-5-6-8-12(11)15(4-2)14(13)16/h3,5-8,10H,1,4,9H2,2H3 |
InChI Key |
ZVRGBMWJQYFDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

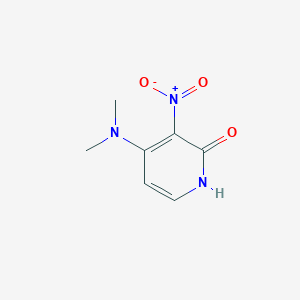
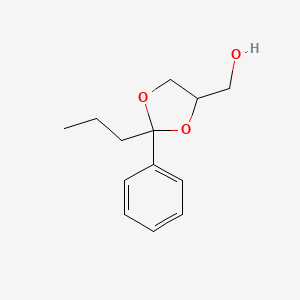

![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
